

N-Propargylglycine as a chemical probe for proline dehydrogenase.

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Compound of Interest

Compound Name: *N-Propargylglycine*

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N-Propargylglycine: A Chemical Probe for Proline Dehydrogenase

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proline dehydrogenase (PRODH), a mitochondrial inner membrane flavoprotein, is a critical enzyme in proline catabolism and has emerged as a significant target in cancer and neurodegenerative disease research.^{[1][2][3]} **N-Propargylglycine** (N-PPG) is a potent, orally active, irreversible suicide inhibitor of PRODH.^{[1][4]} It acts as a mechanism-based inactivator, covalently modifying the FAD cofactor of PRODH, leading to the enzyme's degradation and subsequent activation of the mitochondrial unfolded protein response (UPRmt).^{[1][5]} These characteristics make N-PPG a valuable chemical probe for elucidating the roles of PRODH in cellular metabolism, stress responses, and disease pathogenesis.

Mechanism of Action

N-Propargylglycine is processed by PRODH in a manner analogous to its natural substrate, L-proline. The enzyme catalyzes the oxidation of N-PPG, which then leads to the formation of a covalent adduct with the FAD cofactor.^{[5][6]} Specifically, the N5 atom of the flavin cofactor becomes covalently linked to the ϵ -amino group of a conserved lysine residue (Lys99 in

Thermus thermophilus PRODH) via a three-carbon bridge derived from N-PPG.[6][7] This irreversible inactivation leads to the rapid decay of the PRODH protein.[1]

Key Applications

- **Cancer Research:** PRODH is crucial for the survival of cancer cells under metabolic stress. [1][2] N-PPG has demonstrated anticancer activity by inhibiting PRODH, thereby disrupting cancer cell metabolism.[1][4] It has been shown to work synergistically with other anticancer agents, such as glutaminase inhibitors.[1]
- **Neuroscience:** N-PPG can cross the blood-brain barrier and has shown potential in mitigating proteotoxic mechanisms associated with neurodegenerative disorders.[1][2] It induces a state of "mitohormesis," a beneficial stress response that enhances mitochondrial proteostasis.[1]
- **Mitochondrial Biology:** As a tool to induce the UPRmt, N-PPG allows for the study of mitochondrial stress signaling pathways.[1][3] Its use has revealed the upregulation of mitochondrial chaperones like HSP-60 and GRP-75, and the protease YME1L1, in response to PRODH inactivation.[1]

Data Presentation

In Vitro Inhibition of PRODH

Compound	Target	Inhibition Type	Potency	Reference
N-Propargylglycine (N-PPG)	Proline Dehydrogenase (PRODH)	Irreversible (Suicide Inhibitor)	Effective at low mM concentrations in cellular assays	[1]
L-tetrahydrofuroic acid (L-THFA)	Proline Dehydrogenase (PRODH)	Reversible (Competitive)	Submillimolar Ki	[7]
S-5-oxo-2-tetrahydrofuran carboxylic acid (S-5-oxo)	Proline Dehydrogenase (PRODH)	Reversible (Competitive)	More potent than L-THFA	[1]
Thiazolidine-2-carboxylate (T2C)	Proline Dehydrogenase (PRODH)	Irreversible	Equipotent to N-PPG in some assays	[1]

Cellular Effects of N-Propargylglycine

Cell Line	Treatment	Effect	Reference
ZR-75-1 (Human Breast Cancer)	5 mM N-PPG for 24h	Significant loss of PRODH protein	[1]
ZR-75-1 (Human Breast Cancer)	5 mM N-PPG for 24h	Upregulation of mitochondrial GRP-75	[1]
ZR-75-1 (Human Breast Cancer)	5 mM N-PPG for 48h	Inhibition of cell growth	[1]
HepG2 (Human Hepatoblastoma)	5 mM N-PPG for 48-72h	PRODH and PRODH2 degradation	[5]

Experimental Protocols

Protocol 1: In Vitro PRODH Enzymatic Assay

This protocol is adapted from methodologies used to assess PRODH activity in isolated mitochondria.^[1]

Materials:

- Isolated mitochondria from cells or tissues of interest
- **N-Propargylglycine** (N-PPG) stock solution
- Proline solution (e.g., 40 mM)
- Malate solution (e.g., 40 mM)
- Assay buffer (e.g., mitochondrial respiration buffer)
- Fluorometer capable of measuring NADH fluorescence ($\lambda_{\text{ex}} = 340 \text{ nm}$, $\lambda_{\text{em}} = 460 \text{ nm}$)

Procedure:

- Isolate mitochondria from the desired cells or tissue using standard differential centrifugation protocols.
- Resuspend the mitochondrial pellet in the assay buffer and determine the protein concentration.
- In a multi-well plate suitable for fluorescence measurements, add a standardized amount of mitochondria to each well.
- To experimental wells, add the desired final concentration of N-PPG. For control wells, add the vehicle control.
- Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C.
- Initiate the reaction by adding proline to a final concentration of 1 mM.
- Immediately begin monitoring NADH fluorescence ($\lambda_{\text{ex}} = 340 \text{ nm}$, $\lambda_{\text{em}} = 460 \text{ nm}$) over time (e.g., for 6-8 minutes).

- As a positive control for mitochondrial integrity and function, add malate to a final concentration of 1 mM and continue to monitor NADH fluorescence for another 6-8 minutes.
- Calculate the rate of NADH production from the linear phase of the fluorescence curve. PRODH activity is inversely proportional to the inhibitory effect of N-PPG.

Protocol 2: Cellular Assay for PRODH Degradation and UPRmt Induction

This protocol outlines the treatment of cultured cells with N-PPG to assess its effects on PRODH protein levels and the induction of the UPRmt.^{[1][5]}

Materials:

- Cultured cells (e.g., ZR-75-1 human breast cancer cells)
- Complete cell culture medium
- **N-Propargylglycine (N-PPG)**
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibodies: anti-PRODH, anti-HSP-60, anti-GRP-75, anti-YME1L1, and a loading control (e.g., anti-actin or anti-TOM20)
- Western blot equipment and reagents
- Confocal microscope and immunofluorescence reagents (optional)

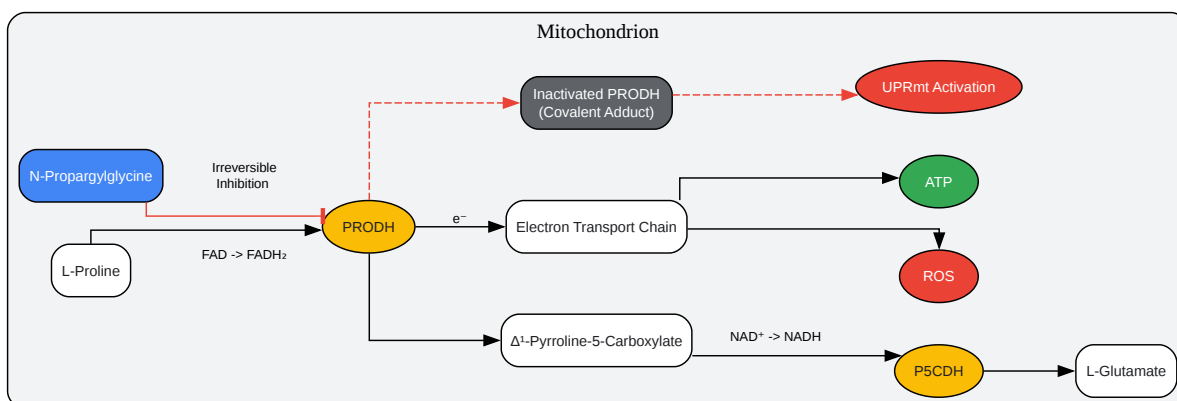
Procedure:

- Plate cells at a suitable density and allow them to adhere overnight.
- Treat the cells with the desired concentration of N-PPG (e.g., 5 mM) or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

- For Western Blot Analysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer and collect the total protein lysate.
 - Determine the protein concentration of each lysate.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against PRODH, UPRmt markers (HSP-60, GRP-75, YME1L1), and a loading control.
 - Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
 - Quantify the band intensities to determine the relative protein expression levels.
- For Immunofluorescence (Optional):
 - Grow and treat cells on glass coverslips.
 - Fix, permeabilize, and block the cells.
 - Incubate with primary antibodies (e.g., anti-PRODH and a mitochondrial marker like anti-TOM20).
 - Incubate with fluorescently labeled secondary antibodies.
 - Counterstain the nuclei with DAPI.
 - Mount the coverslips and visualize the cells using a confocal microscope to observe changes in PRODH localization and expression.

Visualizations

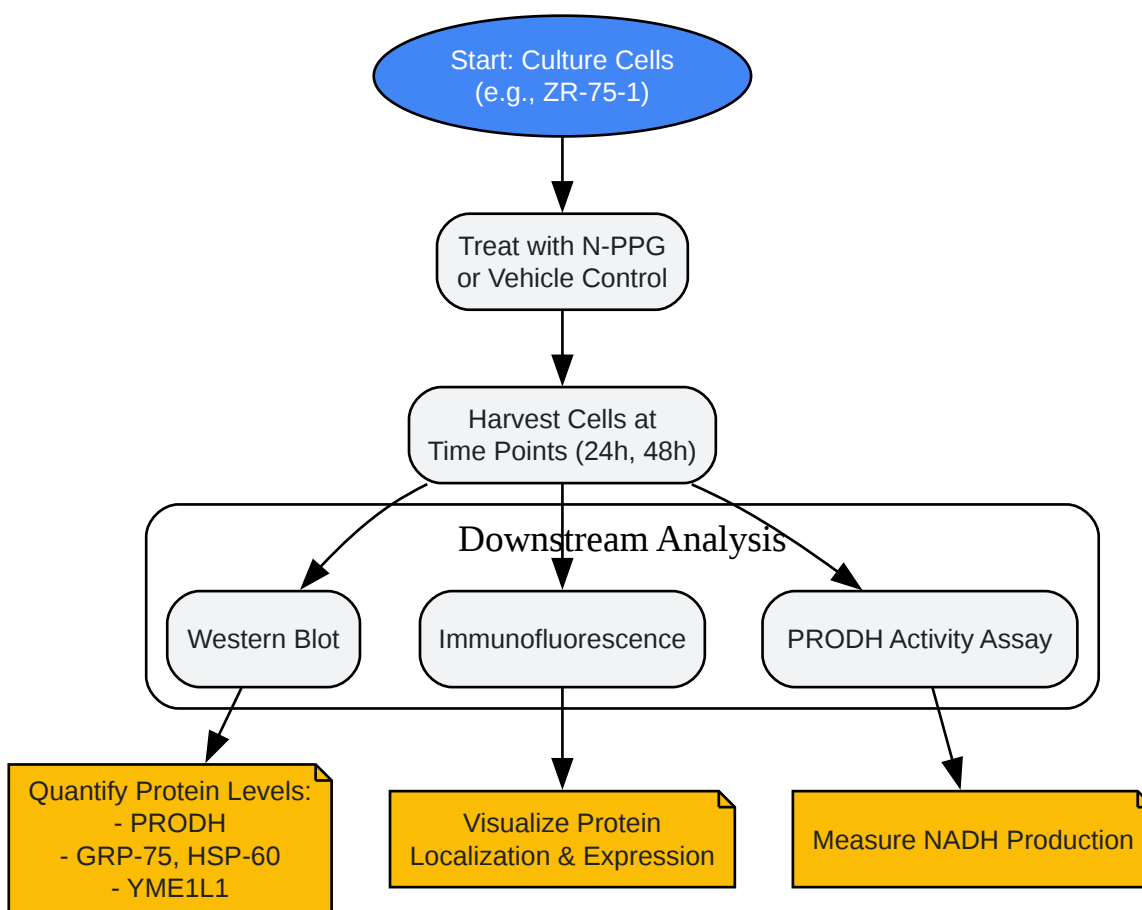
Proline Catabolism and PRODH Inhibition Pathway



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Caption: PRODH catalyzes the first step in proline catabolism, linking it to the ETC for ATP and ROS production. N-PPG irreversibly inhibits PRODH.

Experimental Workflow for Assessing N-PPG Effects



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Caption: Workflow for evaluating N-PPG's impact on PRODH protein levels, UPRmt induction, and enzymatic activity in cultured cells.

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